5-Amino-6-hydroxytoluene-3-sulphonic acid
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Overview
Description
5-Amino-6-hydroxytoluene-3-sulphonic acid is an organic compound with the molecular formula C7H9NO4S and a molecular weight of 203.216 g/mol . . This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring. It is a chiral molecule with no defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydroxytoluene-3-sulphonic acid typically involves the sulfonation of 5-amino-6-hydroxytoluene. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The reaction mixture is heated to a specific temperature to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified using crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydroxytoluene-3-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfonyl chlorides and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of sulfonamides.
Scientific Research Applications
5-Amino-6-hydroxytoluene-3-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydroxytoluene-3-sulphonic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxybenzenesulfonic acid
- 4-Amino-5-hydroxybenzenesulfonic acid
- 2-Amino-3-hydroxybenzenesulfonic acid
Uniqueness
5-Amino-6-hydroxytoluene-3-sulphonic acid is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
94442-01-0 |
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Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-amino-4-hydroxy-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO4S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3,9H,8H2,1H3,(H,10,11,12) |
InChI Key |
SZQZZSQCYWQUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)S(=O)(=O)O |
Origin of Product |
United States |
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